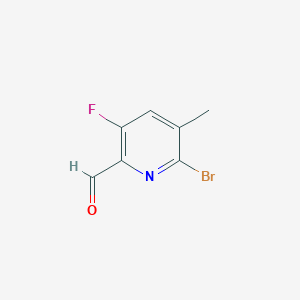

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-3-fluoro-2-methylpyridine is a chemical compound with the empirical formula C6H5BrFN . It is a solid substance and is used as a building block in the preparation of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of 6-Bromo-3-fluoro-2-methylpyridine has been optimized from a previously published synthesis starting from 2-bromo-4-methylpyridine . The overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The molecular weight of 6-Bromo-3-fluoro-2-methylpyridine is 190.01 . The SMILES string representation of the molecule is Cc1nc(Br)ccc1F . The InChI code is 1S/C6H5BrFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 .Chemical Reactions Analysis

6-Bromo-3-fluoro-2-methylpyridine can be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It can also function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis

6-Bromo-3-fluoro-2-methylpyridine is a solid substance . It has an average mass of 190.013 Da and a monoisotopic mass of 188.958939 Da .Scientific Research Applications

Supramolecular Chemistry and Ligand for Transition Metal Catalysts

6-Bromopyridine-2-carbaldehyde, a closely related compound, is utilized as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes. Studies on its structure and vibrational spectra provide insights into its physicochemical behavior, crucial for understanding its applications in synthesis and as a ligand. This research bridges the gap between the properties of isolated molecules and those in a crystalline state, emphasizing the importance of weak intermolecular interactions in its crystal structure. This fundamental knowledge supports the compound's utility in supramolecular chemistry and potential applications in synthesis and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).

Atom Transfer Radical Polymerization

2-Pyridinecarbaldehyde imines, closely related to the target compound, can replace bipyridines in atom transfer radical polymerization processes when used with copper(I) bromides and alkyl bromides. These ligands are easy to prepare and offer versatility in electronic properties, producing soluble Cu(I) species and homogeneous reactions. This application highlights the compound's role in facilitating polymerization processes, contributing to the development of novel polymeric materials (Haddleton et al., 1997).

Marine Natural Product Synthesis

Research involving bromoindoles from marine sponges has elucidated the structures of various bromoindole derivatives through synthesis and spectral analysis. While not directly related to 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde, this study illustrates the broader context of halogenated pyridine derivatives in natural product chemistry and their potential biological activities (Rasmussen et al., 1993).

Mechanism of Action

Target of Action

The compound belongs to the class of organic compounds known as pyridines, which are aromatic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom . Pyridine derivatives are known to interact with various biological targets, but the specific target would depend on the exact structure and functional groups of the compound.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

properties

IUPAC Name |

6-bromo-3-fluoro-5-methylpyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCRBQXGAUKOJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2959383.png)

![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2959386.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959387.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)